5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Description
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (molecular formula: C₁₉H₂₀N₂O₂) is a phenolic derivative featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 4, and an isopropoxy-functionalized phenol moiety at position 2 of the aromatic ring. Its SMILES notation (CC1=C(C(=NN1)C2=C(C=C(C=C2)OC(C)C)O)C3=CC=CC=C3) and InChIKey (CJBPDNLLGNSTFE-UHFFFAOYSA-N) confirm the structural arrangement, which includes intramolecular hydrogen bonding between the phenolic -OH and the pyrazole nitrogen, stabilizing the tautomeric form .
Properties
CAS No. |
394237-92-4 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)23-15-9-10-16(17(22)11-15)19-18(13(3)20-21-19)14-7-5-4-6-8-14/h4-12,22H,1-3H3,(H,20,21) |
InChI Key |
CJBPDNLLGNSTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC(C)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves several steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole with isopropyl bromide in the presence of a base to introduce the isopropoxy group. The phenol group is then introduced through a substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and pyrazole positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds related to 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol exhibit significant anti-inflammatory properties. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is often assessed using in vitro assays measuring cytokine production and cell viability .
Antioxidant Properties
The antioxidant capabilities of this compound have been explored in various studies. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Preliminary findings suggest that the presence of the phenolic group enhances the compound's ability to scavenge free radicals .
Anticancer Potential
Emerging research indicates that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in breast and prostate cancer models .
Table 1: Predicted Collision Cross Section for 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 309.15975 | 175.2 |
| [M+Na]+ | 331.14169 | 189.7 |
| [M+NH4]+ | 326.18629 | 182.3 |
| [M+K]+ | 347.11563 | 184.5 |
| [M-H]- | 307.14519 | 179.5 |
This table provides insights into the mass spectrometric behavior of the compound, which is essential for understanding its interactions in biological systems.
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers evaluated a series of pyrazole compounds for their anti-inflammatory effects using heat-induced protein denaturation techniques. The findings revealed that certain derivatives exhibited significant inhibition of inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on assessing the antioxidant properties of several phenolic compounds, including those related to the target compound. The results indicated a strong correlation between the structural features of these compounds and their antioxidant activities, highlighting their potential use in nutraceutical formulations .
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues with Varying Alkoxy Substituents
The substitution pattern on the phenolic ring significantly influences molecular properties. Key analogues include:
Key Observations :
- Hydrogen Bonding: All analogues exhibit intramolecular H-bonding between the phenolic -OH and pyrazole nitrogen, stabilizing the enol tautomer. However, bulkier substituents (e.g., isopropoxy) may weaken intermolecular H-bonding in crystals due to steric constraints .
Halogen-Substituted Analogues
Compounds 4 and 5 from and provide insights into halogen substitution:
Key Observations :
- Halogen Effects: Chlorine (compound 4) and fluorine (compound 5) substituents maintain isostructurality but alter intermolecular interactions. Fluorine’s electronegativity strengthens dipole interactions, which may improve thermal stability .
Tautomerism and Hydrogen Bonding Patterns
- Hydroxypyrazole Derivatives: Compound 5 in (1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione) adopts an enol tautomer stabilized by intramolecular H-bonding, analogous to the target compound. However, the β-diketone substructure in introduces additional tautomeric possibilities, which are absent in the simpler pyrazole-phenol system .
- Graph Set Analysis: Crystallographic studies (e.g., using SHELXL ) reveal that H-bonding patterns (e.g., R₂²(8) motifs) in phenolic pyrazoles are conserved across analogues, but substituents like isopropoxy disrupt extended H-bond networks compared to smaller groups .
Biological Activity
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, with the molecular formula C19H20N2O2 and a molecular weight of 308.383 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data tables and research findings.
The compound features a pyrazole ring, which is known for its diverse pharmacological effects. The synthesis involves functionalizing the pyrazole with an isopropoxy group and a phenolic moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS No. | 394237-92-4 |
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol |
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been documented extensively. Pyrazole compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways . This suggests that 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol may also exert similar effects, although direct studies are needed for confirmation.
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties due to their ability to inhibit key signaling pathways involved in cancer progression. For instance, they have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase . Given the structural characteristics of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, it is plausible that this compound could also demonstrate antitumor activity through similar mechanisms.
The mechanism by which 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor signaling pathways, leading to therapeutic outcomes in various biological contexts.
Case Studies and Research Findings
- Antifungal Activity : A derivative study reported significant antifungal activity of pyrazole compounds against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL for some derivatives .
- Antitumor Research : Investigations into the structure–activity relationships (SAR) of pyrazole derivatives revealed that modifications in the pyrazole ring could enhance antitumor efficacy against various cancer cell lines .
- Inflammation Models : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
